REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]1([CH3:19])[O:13][CH2:12][CH:11]([C:14](OCC)=[O:15])[CH2:10][O:9]1.O.[OH-].[Na+]>CCOCC>[CH3:7][C:8]1([CH3:19])[O:13][CH2:12][CH:11]([CH2:14][OH:15])[CH2:10][O:9]1 |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
230 g
|
Type
|
reactant
|
Smiles
|
CC1(OCC(CO1)C(=O)OCC)C
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
240 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
is stirred an additional 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
FILTRATION
|
Details
|
The resulting suspension is filtered
|
Type
|
WASH
|
Details
|
the filter cake washed with ethanol and ether
|
Type
|
CUSTOM
|
Details
|
the combined filtrates evaporated
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(CO1)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 155 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 86.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |